Efaroxan hydrochloride
Efaroxan hydrochloride
Potent, highly selective α2 adrenoceptor and Imidazoline I1 receptor antagonist (pKi values are 7.87, 7.42, 5.74, 7.28 and < 5 for α2A, α2B, α2C, I1, and I2 receptors respectively). Shows antihyperglycemic effects in vivo.
Efaroxan is an α2-adrenergic receptor (α2-AR; EC50s = <10 µM) and imidazoline I1 receptor antagonist. It binds to α2A-, α2B-, and α2C-ARs (Kis = 13, 38, and 1,820 nM, respectively) and selectively to I1 over I2 receptors (Kis = 52 and >10,000 nM, respectively). Efaroxan is an I3 agonist that binds to putative I3 receptors on human pancreatic islets of Langerhans and stimulates insulin secretion when used at a concentration of 100 μM. It also binds to rat RIN-5AH insulinoma cell membranes (IC50 = 32 nM) and stimulates insulin secretion when used at a concentration of 100 μM. Efaroxan (5 mg/kg) lowers basal blood glucose levels in mice. It also increases 3,4-dihydroxyphenylalanine (L-DOPA;) synthesis in rat cortex and hippocampus by 77 and 57%, respectively, when administered at a dose of 10 mg/kg.
Efaroxan HCl is an inhibitor of α2-adrenergic receptors, imidazoline-1 receptors, and ATP-sensitive K channels. It improves glucose tolerance, alters opiod-mediated tolerance and antinociception signaling pathways, and decreases symptoms of Parkinson's Disease.
Efaroxan is an α2-adrenergic receptor (α2-AR; EC50s = <10 µM) and imidazoline I1 receptor antagonist. It binds to α2A-, α2B-, and α2C-ARs (Kis = 13, 38, and 1,820 nM, respectively) and selectively to I1 over I2 receptors (Kis = 52 and >10,000 nM, respectively). Efaroxan is an I3 agonist that binds to putative I3 receptors on human pancreatic islets of Langerhans and stimulates insulin secretion when used at a concentration of 100 μM. It also binds to rat RIN-5AH insulinoma cell membranes (IC50 = 32 nM) and stimulates insulin secretion when used at a concentration of 100 μM. Efaroxan (5 mg/kg) lowers basal blood glucose levels in mice. It also increases 3,4-dihydroxyphenylalanine (L-DOPA;) synthesis in rat cortex and hippocampus by 77 and 57%, respectively, when administered at a dose of 10 mg/kg.
Efaroxan HCl is an inhibitor of α2-adrenergic receptors, imidazoline-1 receptors, and ATP-sensitive K channels. It improves glucose tolerance, alters opiod-mediated tolerance and antinociception signaling pathways, and decreases symptoms of Parkinson's Disease.
Brand Name:
Vulcanchem
CAS No.:
89197-00-2
VCID:
VC0526903
InChI:
InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H
SMILES:
CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl
Molecular Formula:
C13H17ClN2O
Molecular Weight:
252.74 g/mol
Efaroxan hydrochloride
CAS No.: 89197-00-2
Cat. No.: VC0526903
Molecular Formula: C13H17ClN2O
Molecular Weight: 252.74 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent, highly selective α2 adrenoceptor and Imidazoline I1 receptor antagonist (pKi values are 7.87, 7.42, 5.74, 7.28 and < 5 for α2A, α2B, α2C, I1, and I2 receptors respectively). Shows antihyperglycemic effects in vivo. Efaroxan is an α2-adrenergic receptor (α2-AR; EC50s = <10 µM) and imidazoline I1 receptor antagonist. It binds to α2A-, α2B-, and α2C-ARs (Kis = 13, 38, and 1,820 nM, respectively) and selectively to I1 over I2 receptors (Kis = 52 and >10,000 nM, respectively). Efaroxan is an I3 agonist that binds to putative I3 receptors on human pancreatic islets of Langerhans and stimulates insulin secretion when used at a concentration of 100 μM. It also binds to rat RIN-5AH insulinoma cell membranes (IC50 = 32 nM) and stimulates insulin secretion when used at a concentration of 100 μM. Efaroxan (5 mg/kg) lowers basal blood glucose levels in mice. It also increases 3,4-dihydroxyphenylalanine (L-DOPA;) synthesis in rat cortex and hippocampus by 77 and 57%, respectively, when administered at a dose of 10 mg/kg. Efaroxan HCl is an inhibitor of α2-adrenergic receptors, imidazoline-1 receptors, and ATP-sensitive K channels. It improves glucose tolerance, alters opiod-mediated tolerance and antinociception signaling pathways, and decreases symptoms of Parkinson's Disease. |
|---|---|
| CAS No. | 89197-00-2 |
| Molecular Formula | C13H17ClN2O |
| Molecular Weight | 252.74 g/mol |
| IUPAC Name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride |
| Standard InChI | InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H |
| Standard InChI Key | DWOIUCRHVWIHAH-UHFFFAOYSA-N |
| SMILES | CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl |
| Canonical SMILES | CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator